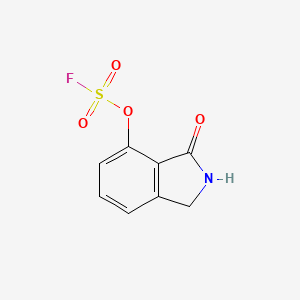

![molecular formula C16H11F3N2O3S2 B2472000 N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide CAS No. 313395-85-6](/img/structure/B2472000.png)

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

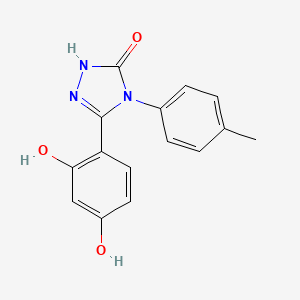

The molecular structure of this compound includes a benzo[d]thiazol-2-yl ring substituted with a methylsulfonyl group and a trifluoromethyl benzamide group. Further structural analysis would require more specific data such as IR, 1H NMR, 13C NMR, and mass spectral data .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 400.39. More specific properties such as melting point, boiling point, and solubility would require additional data.Applications De Recherche Scientifique

Medicinal Chemistry Applications

Several studies have explored the synthesis and biological activity of compounds structurally related to N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide, demonstrating their potential in medicinal chemistry. For instance, research has delved into the development of N-substituted benzamide derivatives for their cardiac electrophysiological activities, highlighting their potential as selective class III antiarrhythmic agents. These compounds have shown potency in vitro and efficacy in vivo models of reentrant arrhythmias, comparable to known clinical trial candidates (Morgan et al., 1990). Furthermore, the antimicrobial and antifungal properties of certain sulfonamide derivatives have been investigated, revealing sensitivity to both Gram-positive and Gram-negative bacteria and activity against Candida albicans, indicating their potential for further pharmaceutical exploration (Sych et al., 2019).

Antimicrobial Activity

Research into the antimicrobial efficacy of sulfonyl-substituted nitrogen-containing heterocyclic systems, such as those structurally similar to this compound, has expanded. A range of thiadiazole-based sulfonamides has been synthesized, exhibiting significant antibacterial and antifungal activities, suggesting their applicability in addressing microbial resistance and infections (Belavagi et al., 2015).

Material Science and Chemical Synthesis

In the realm of material science and chemical synthesis, the derivatives of this compound have been utilized as intermediates in the synthesis of complex molecules and materials. For instance, novel sulfonated thin-film composite nanofiltration membranes have been developed using sulfonated aromatic diamine monomers, demonstrating improved water flux and dye rejection capabilities, which are crucial for water purification and environmental remediation efforts (Liu et al., 2012).

Orientations Futures

The future directions for research on this compound could involve further exploration of its potential biological activities, such as anti-inflammatory effects . Additionally, more detailed studies on its synthesis, molecular structure, and physical and chemical properties could provide valuable information for its potential applications in various fields.

Mécanisme D'action

Target of Action

Similar compounds have been shown to interact with key proteins involved in cell cycle regulation and apoptosis .

Mode of Action

It is suggested that similar compounds may induce changes in the balance of key mitochondrial proteins such as bcl-2 and bax . This alteration could potentially lead to the activation of caspases, proteins involved in the initiation of apoptosis, or programmed cell death .

Biochemical Pathways

The compound appears to affect the p53 pathway, a critical pathway in the regulation of the cell cycle and apoptosis . The p53 protein is known as the “guardian of the genome” because of its role in preventing cancer. When DNA damage is detected, p53 can halt the cell cycle and initiate DNA repair mechanisms, or trigger apoptosis if the damage is irreparable .

Result of Action

The compound’s action results in the regulation of cell cycle and apoptosis via p53 activation through mitochondrial-dependent pathways . This can lead to the arrest of the cell cycle, allowing for DNA repair mechanisms to take place, or the initiation of apoptosis, leading to the death of the cell .

Propriétés

IUPAC Name |

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F3N2O3S2/c1-26(23,24)11-5-6-12-13(8-11)25-15(20-12)21-14(22)9-3-2-4-10(7-9)16(17,18)19/h2-8H,1H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOVACXFZIANGMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F3N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2471919.png)

![2-(4-methylphenyl)sulfonyl-N-[(Z)-(3-oxocyclohexylidene)amino]acetamide](/img/structure/B2471924.png)

![1-(4-Oxo-7-(o-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxylic acid](/img/structure/B2471927.png)

![3-(3,4-dichlorophenyl)-5-[3-(pyridin-3-yl)phenyl]-2-(trifluoromethyl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B2471928.png)

![6-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B2471929.png)

![N-(5-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2471935.png)

![5-Chloro-2-[(4-methoxybenzyl)oxy]benzaldehyde](/img/structure/B2471936.png)

![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2471939.png)